molecular formula C17H17ClN4O2 B15187321 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- CAS No. 146529-60-4

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-

Cat. No.: B15187321
CAS No.: 146529-60-4
M. Wt: 344.8 g/mol
InChI Key: ICHILAZMLXDLLU-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both oxazole and pyridine moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole-pyridine ketones.

    Reduction: Formation of reduced oxazole-pyridine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(4,5-b)pyridine: Another heterocyclic compound with similar structural features.

    Pyrazolo(3,4-b)quinolinone: Shares the fused ring system and has comparable biological activities.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials.

Properties

CAS No.

146529-60-4

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C17H17ClN4O2/c18-13-4-1-2-5-14(13)21-10-8-20(9-11-21)12-22-16-15(24-17(22)23)6-3-7-19-16/h1-7H,8-12H2

InChI Key

ICHILAZMLXDLLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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